N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)acetamide
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Overview
Description
N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)acetamide is a deuterated derivative of adamantyl acetamide. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing specific hydrogen atoms in the adamantyl structure. The adamantyl group is a bulky, rigid, and highly symmetrical structure, which imparts unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)acetamide typically involves the following steps:
Deuteration of Adamantane: Adamantane is subjected to deuteration using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). This step replaces specific hydrogen atoms with deuterium atoms.
Acetylation: The deuterated adamantane is then reacted with acetic anhydride (CH3CO)2O in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of adamantane are deuterated using deuterium gas in a high-pressure reactor.
Continuous Flow Acetylation: The deuterated adamantane is continuously fed into a reactor where it reacts with acetic anhydride in the presence of a catalyst to produce the final compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)acetamide has several scientific research applications:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)acetamide involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to altered pharmacokinetics and dynamics. The adamantyl group provides steric hindrance, affecting the compound’s binding to specific receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
Adamantyl acetamide: The non-deuterated version of the compound.
Deuterated adamantane: Adamantane with deuterium atoms but without the acetamide group.
Uniqueness
N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)acetamide is unique due to the presence of both the deuterium atoms and the adamantyl acetamide structure. This combination imparts distinct properties such as enhanced stability, altered metabolic pathways, and unique interactions with biological targets compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
208.38 g/mol |
IUPAC Name |
N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)acetamide |
InChI |
InChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14)/i2D2,3D2,4D2,5D2,6D2,7D2,9D,10D,11D |
InChI Key |
BCVXYGJCDZPKGV-ADAHVAKYSA-N |
Isomeric SMILES |
[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])NC(=O)C)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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